N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine
Description
N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, two fluorine atoms, a piperidine ring, and a pyrazole ring, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrF2N4/c1-23-8-5-12(22-23)10-21-11-13-14(18)9-15(19)16(20)17(13)24-6-3-2-4-7-24/h5,8-9,21H,2-4,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMURKKQXSURMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=C(C=C(C(=C2N3CCCCC3)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce the bromine and fluorine atoms. This is followed by the formation of the piperidine and pyrazole rings through cyclization reactions. The final step involves the coupling of these rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of receptor-ligand interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine include other halogenated aromatic compounds and those containing piperidine or pyrazole rings. Examples include:
- 6-bromo-3,4-difluoro-2-piperidin-1-ylphenyl derivatives
- 1-methylpyrazol-3-ylmethanamine analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
